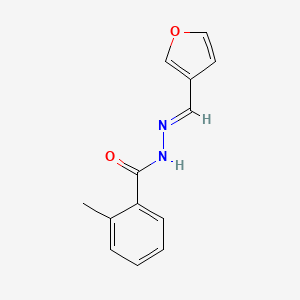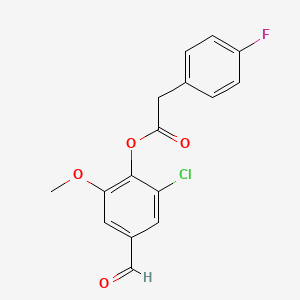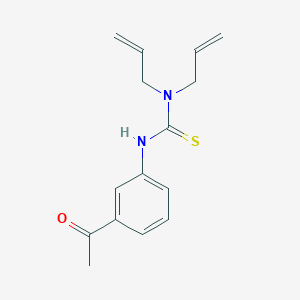![molecular formula C10H9BrN2OS B5814821 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol
Overview
Description
4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol, also known as BTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BTM is a phenolic compound that contains a thiazole ring and a bromine atom, making it a unique and valuable molecule for various research purposes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol is not fully understood, but studies have shown that it exerts its biological effects through various pathways. It has been suggested that this compound induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are involved in the regulation of cell death. Additionally, this compound has been found to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication. Furthermore, this compound has been shown to protect neurons against oxidative stress-induced damage by upregulating antioxidant enzymes and reducing reactive oxygen species levels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the inhibition of bacterial growth, and the protection of neurons against oxidative stress-induced damage. Additionally, this compound has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research involving 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol. One area of interest is the development of this compound as a potential anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity. Furthermore, the antimicrobial activity of this compound warrants further investigation, particularly in the development of new antibiotics to combat antibiotic-resistant bacterial strains. Finally, the neuroprotective effects of this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol involves the reaction of 4-bromo-2-nitrophenol with 2-aminothiazole in the presence of a reducing agent such as iron powder. The reaction proceeds through a series of steps, including reduction of the nitro group, cyclization of the thiazole ring, and nucleophilic substitution of the bromine atom with the thiol group. The resulting product is then purified through various methods such as column chromatography and recrystallization.
Scientific Research Applications
4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol has been extensively studied for its potential applications in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-8-1-2-9(14)7(5-8)6-13-10-12-3-4-15-10/h1-5,14H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIFKOJTGUKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320182 | |
| Record name | 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692265-15-9 | |
| Record name | 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)


![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)
![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)


![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)
